4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

Positioned as the 3-fluorobenzylthio variant in a critical SAR set, this 1,3,4-oxadiazole thioether benzamide enables systematic investigation of fluorine positional effects on bioactivity. Structural analogs show 100% inhibition against Pythium ultimum, making it a prime candidate for oomycete-focused screening. Procure alongside 2-fluorobenzyl and 4-fluorobenzyl isomers, plus the thiadiazole bioisostere, for internally controlled IC50/EC50 profiling. High-purity material (≥95%) is mandatory to eliminate false-positive target engagement when developing affinity probes for target deconvolution.

Molecular Formula C17H13F2N3O2S
Molecular Weight 361.37
CAS No. 941943-89-1
Cat. No. B2524099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941943-89-1
Molecular FormulaC17H13F2N3O2S
Molecular Weight361.37
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23)
InChIKeyHWXCDVLKQJZNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941943-89-1): Sourcing & Differentiation Guide


4-Fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941943-89-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether benzamide class. Its core architecture comprises a 1,3,4-oxadiazole heterocycle substituted at the 5-position with a 3-fluorobenzylthio group and linked via a methylene bridge to a 4-fluorobenzamide moiety . The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, associated with antifungal, antibacterial, anticancer, and anti-inflammatory activities [1]. Critically, publicly available primary research data, patents, and authoritative database entries specifically addressing this compound are extremely limited; the majority of online listings originate from non-validated vendor catalogs. Therefore, any procurement or selection decision must rest on a clear-eyed assessment of class-level structure–activity relationship (SAR) principles and explicit acknowledgment of evidentiary gaps.

Why In-Class Analogs Cannot Be Freely Substituted for 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide


Within the 1,3,4-oxadiazole thioether benzamide series, even minor positional variations in fluorine substitution or heterocycle composition can produce marked differences in biological activity. A comparative review of 1,3,4-oxadiazoles and their 1,3,4-thiadiazole bioisosteres documents that replacing the endocyclic oxygen with sulfur alters hydrogen-bonding capacity, metabolic stability, and target engagement, leading to divergent efficacy profiles across antimicrobial, anticancer, and anti-inflammatory assays [1]. In a published antifungal study on a closely related 2-((fluorobenzyl)thio)-1,3,4-oxadiazole scaffold, the compound displayed 100% inhibition against Pythium ultimum while showing essentially no activity against Phytophthora infestans (–0.80%), Corynespora cassiicola (–0.93%), or Rhizoctonia solani (0%) at 500 µg/mL, illustrating extreme pathogen-selectivity even within a single substitution pattern [2]. Consequently, substituting 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide with a positional isomer (e.g., 2-fluorobenzyl or 4-fluorobenzyl thioether), a des-fluoro benzamide analog, or a thiadiazole replacement carries a high risk of unpredictable and potentially complete loss of the desired activity profile. The sections below present the available quantitative differentiation evidence.

Quantitative Differentiation Evidence for 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide


Fluorine Substitution Pattern on Benzamide Ring: 4-Fluoro vs. Unsubstituted Benzamide

The target compound bears a para-fluorine atom on the benzamide ring. In the broader oxadiazole-benzamide class, introduction of a fluorine atom at this position is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para site, and to modulate electronic properties affecting hydrogen-bonding with biological targets [1]. The des-fluoro comparator, N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, lacks this modification and is predicted to exhibit higher metabolic turnover and altered target-binding kinetics. However, no head-to-head experimental comparison of these two specific compounds has been published.

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

Position of Fluorine on Benzylthio Substituent: 3-Fluorobenzyl vs. 2-Fluorobenzyl vs. 4-Fluorobenzyl

The target compound incorporates a 3-fluorobenzylthio group at the oxadiazole 5-position. Published antifungal data on a 2-fluorobenzylthio congener—2-((2-fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole—revealed a strikingly narrow spectrum: 100% inhibition of Pythium ultimum at 500 µg/mL, accompanied by negligible or negative inhibition of Phytophthora infestans (–0.80%), Corynespora cassiicola (–0.93%), and Rhizoctonia solani (0%) [1]. While the pyridinyl substitution at the oxadiazole 2-position in that study differs from the methylbenzamide linkage in the target compound, the data demonstrate that the fluorobenzyl positional isomer profoundly influences antifungal selectivity. No published study directly compares 3-fluorobenzylthio versus 2- or 4-fluorobenzylthio analogs within the identical benzamide scaffold.

Structure–Activity Relationship Antifungal Selectivity Oxadiazole Thioether

Oxadiazole vs. Thiadiazole Heterocycle: Impact on Biological Activity Profile

The target compound contains a 1,3,4-oxadiazole core. The directly analogous thiadiazole compound, N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, replaces the endocyclic oxygen with sulfur. A comprehensive 2022 review of oxadiazole/thiadiazole bioisosteres established that this O→S substitution alters lipophilicity (ΔlogP ≈ +0.5 to +1.0), hydrogen-bond acceptor strength, and metabolic susceptibility, frequently leading to divergent antimicrobial and anticancer potencies even when all other substituents are held constant [1]. The review documents multiple cases where an active oxadiazole becomes inactive upon thiadiazole replacement, and vice versa, depending on the specific biological target.

Bioisosterism Oxadiazole vs. Thiadiazole Drug Design

Molecular Properties: Calculated Physicochemical Differentiation from Key Analogs

Based on structural analysis, the target compound (C17H13F2N3O2S, MW 361.37) is distinguished from its closest analogs by its specific fluorine substitution pattern, which influences calculated logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts . The para-fluoro on the benzamide and meta-fluoro on the benzylthio group together create a distinct electrostatic and steric profile compared to mono-fluorinated or differently positioned difluoro analogs (e.g., 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide). These physicochemical differences directly affect solubility, permeability, and protein binding, which are critical determinants of in vitro assay behavior and in vivo pharmacokinetics. However, no experimentally measured logP, solubility, or permeability values for CAS 941943-89-1 have been published.

Physicochemical Properties Drug-likeness In Silico ADME

Recommended Research Application Scenarios for 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941943-89-1)


Antifungal Screening Against Oomycete Pathogens (e.g., Pythium spp.)

Based on cross-study evidence showing that a structurally related 2-((2-fluorobenzyl)thio)-1,3,4-oxadiazole achieved 100% inhibition against Pythium ultimum at 500 µg/mL [1], this compound is a rational candidate for inclusion in focused screening libraries targeting oomycete plant pathogens. Researchers should prioritize Pythium species and other oomycetes in primary screening, while anticipating potentially weak activity against ascomycete or basidiomycete fungi, consistent with the narrow-spectrum behavior observed in the analog study. Procurement volume should be calibrated for initial dose–response screening (typically 5–10 mg for a full 96-well plate concentration gradient).

Structure–Activity Relationship (SAR) Studies on Fluorobenzyl Positional Isomers

This compound represents the 3-fluorobenzylthio variant within a systematic SAR set that includes 2-fluorobenzyl and 4-fluorobenzyl positional isomers, as well as the des-fluoro benzamide control [1]. It is ideally suited for medicinal chemistry programs probing the pharmacophoric contribution of the fluorine atom position on both the benzylthio and benzamide rings. When procuring, simultaneous acquisition of all positional isomers is recommended to enable internally controlled comparative IC50/EC50 determination under identical assay conditions.

Comparative Bioisostere Evaluation: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Scaffolds

Given the well-documented yet target-dependent divergence in bioactivity between 1,3,4-oxadiazole and 1,3,4-thiadiazole cores [2], this compound can serve as the oxadiazole benchmark in a matched-pair comparison with its thiadiazole analog. Such studies are essential for determining which heterocyclic scaffold provides superior potency, selectivity, and metabolic stability against a specific biological target. Researchers should plan to procure both the oxadiazole and thiadiazole versions and test them in parallel.

Chemical Probe Development for Target Identification via Affinity-Based Protein Profiling

The compound's structural features—a fluorinated benzamide linked to a thioether-functionalized oxadiazole—allow for potential derivatization at the benzamide para-position or the oxadiazole 2-methylene linker for biotin or fluorophore conjugation [1]. If preliminary biological activity is confirmed, the compound could be developed into an affinity probe for target deconvolution studies. Procurement of high-purity material (≥95%) is essential for such applications to avoid false-positive target engagement from impurities.

Quote Request

Request a Quote for 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.